molecular formula C15H13N3O2 B5536453 N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide

N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide

Cat. No.: B5536453
M. Wt: 267.28 g/mol
InChI Key: CKXYCHWRTGVFFG-UHFFFAOYSA-N
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Description

N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide is a heterocyclic compound that features an oxazole ring fused to a pyridine ring

Scientific Research Applications

N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide has several applications in scientific research:

Future Directions

Compounds with an oxazolo[4,5-b]pyridine core, such as “N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide”, have shown promise in the field of medicinal chemistry due to their anticancer activity . Future research could focus on further exploring the biological activity of these compounds, optimizing their structures for improved activity, and investigating their mechanisms of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of a 2-aminopyridine derivative with an α-haloketone under basic conditions to form the oxazole ring. The subsequent coupling with a phenylpropanamide derivative completes the synthesis .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted oxazole derivatives, which can be further functionalized for specific applications.

Mechanism of Action

The mechanism of action of N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide involves its interaction with molecular targets such as enzymes and receptors. The oxazole and pyridine rings facilitate binding to these targets, modulating their activity and leading to the desired biological effects. Specific pathways involved may include inhibition of enzyme activity or interference with signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide
  • N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-4-(propan-2-yl)benzamide

Uniqueness

N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide is unique due to its specific structural features that confer distinct biological and chemical properties. Its fused oxazole-pyridine ring system provides a versatile scaffold for further functionalization, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c1-2-13(19)17-11-6-3-5-10(9-11)15-18-14-12(20-15)7-4-8-16-14/h3-9H,2H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKXYCHWRTGVFFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=CC(=C1)C2=NC3=C(O2)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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